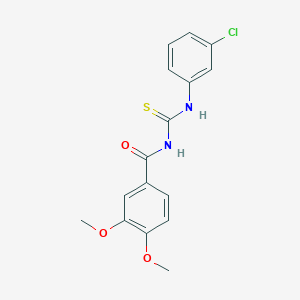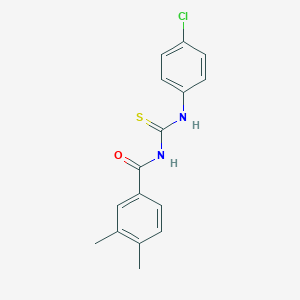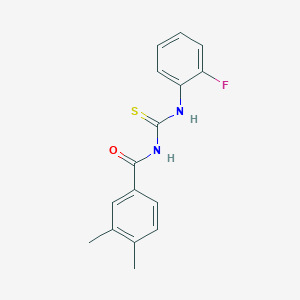
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea is a chemical compound with a complex structure that includes a chlorophenyl group, a carbamothioyl group, and a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea typically involves the reaction of 3-chloroaniline with 3,4-dimethoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to speed up the reaction and reduce the production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as iodine in acetic acid to form disulfides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Iodine in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)carbamothioyl]benzamide
- 4-chloro-N-[(4-chlorophenyl)carbamothioyl]benzamide
- N-[(3-chlorophenyl)carbamothioyl]-3-propoxybenzamide
Uniqueness
N-(3-chlorophenyl)-N'-(3,4-dimethoxybenzoyl)thiourea is unique due to the presence of both the chlorophenyl and dimethoxybenzamide groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H15ClN2O3S |
|---|---|
Molecular Weight |
350.8g/mol |
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15ClN2O3S/c1-21-13-7-6-10(8-14(13)22-2)15(20)19-16(23)18-12-5-3-4-11(17)9-12/h3-9H,1-2H3,(H2,18,19,20,23) |
InChI Key |
JAXIRNKDPMQZHQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B410110.png)
![N-[(4-ethylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410111.png)
![N-[(3-methoxyphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410112.png)
![N-[(2-methoxyphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410113.png)

![3,4-dimethyl-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410116.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410118.png)
![N-[(3-acetylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410121.png)

![3,4-dimethyl-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410123.png)
![N-[(4-bromophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410124.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B410125.png)
![N-[(4-acetylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B410126.png)
![Methyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410128.png)
